3,5-Dimethoxybenzene-1,2-diamine

説明

Synthesis Analysis

The synthesis of benzene derivatives like DMBDA typically involves electrophilic aromatic substitution . A two-step mechanism has been proposed for these reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis

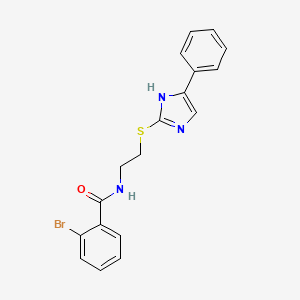

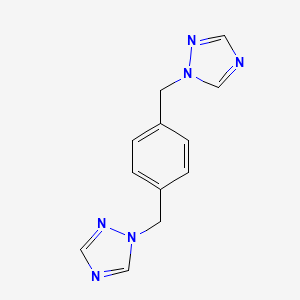

The molecular structure of DMBDA can be represented by the formula C8H12N2O2. The InChI Key for DMBDA is ZFAAJSYHBXBLJP-UHFFFAOYSA-N.Chemical Reactions Analysis

DMBDA plays a role in metal-catalyzed 1,2-diamination reactions, which are pivotal in synthesizing natural products and pharmaceutical agents. It’s also involved in the synthesis of new polyimides, demonstrating its utility in creating materials with specific desired properties like high thermal stability and solubility.Physical And Chemical Properties Analysis

DMBDA has a molecular weight of 168.19 g/mol. The IUPAC name for DMBDA is 3,5-dimethoxybenzene-1,2-diamine.科学的研究の応用

Synthesis and Material Applications

- Synthesis of Benzimidazole Derivatives : 3,5-Dimethoxybenzene-1,2-diamine is used as a building block in synthesizing benzimidazole derivatives, which are significant in pharmaceutical applications (Besset & Morin, 2009).

- Polyimide Production : It's involved in the synthesis of new polyimides, demonstrating its utility in creating materials with specific desired properties like high thermal stability and solubility (Liaw, Liaw, & Yu, 2001).

Energy Storage and Battery Technology

- Lithium-Ion Battery Protection : Derivatives of this compound, like DBDB, are used in lithium-ion batteries for overcharge protection, enhancing battery safety and efficiency (Zhang et al., 2010).

Catalysis and Chemical Reactions

- Diamination Reactions : The compound plays a role in metal-catalyzed 1,2-diamination reactions, which are pivotal in synthesizing natural products and pharmaceutical agents (Cardona & Goti, 2009).

作用機序

Target of Action

The primary target of 3,5-Dimethoxybenzene-1,2-diamine (DMBDA) is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This aromatic ring wants to be retained during reactions .

Mode of Action

The mode of action of DMBDA involves electrophilic aromatic substitution . A two-step mechanism has been proposed for these reactions . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

DMBDA plays a role in metal-catalyzed 1,2-diamination reactions. These reactions are pivotal in synthesizing natural products and pharmaceutical agents. It’s also involved in the synthesis of new polyimides.

Result of Action

The result of DMBDA’s action is the formation of substituted benzene rings . These rings can be used as building blocks in synthesizing benzimidazole derivatives, which are significant in pharmaceutical applications. They’re also involved in the synthesis of new polyimides, demonstrating their utility in creating materials with specific desired properties like high thermal stability and solubility.

Action Environment

The action of DMBDA can be influenced by environmental factors. For instance, the presence of metal catalysts can enhance the 1,2-diamination reactions. Additionally, the stability of DMBDA may be affected by factors such as temperature and pH.

Safety and Hazards

特性

IUPAC Name |

3,5-dimethoxybenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-11-5-3-6(9)8(10)7(4-5)12-2/h3-4H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFAAJSYHBXBLJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]methanesulfonamide](/img/structure/B2463857.png)

![(6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2463861.png)

![N-(3-chlorophenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2463865.png)

![N-[2-Methoxy-5-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2463868.png)

![6-[6-[(3-chlorobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B2463869.png)

![8,11-dimethoxy-13-(4-methoxybenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2463876.png)